molecular formula C4H5N3 B127095 2-Aminopyrimidine CAS No. 153824-54-5

2-Aminopyrimidine

Cat. No. B127095
M. Wt: 95.1 g/mol
InChI Key: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopyrimidine is a heterocyclic organic compound that is widely used in scientific research. It is a derivative of pyrimidine, which is a six-membered ring consisting of four carbon atoms and two nitrogen atoms. The amino group in 2-aminopyrimidine makes it a versatile compound that can be used in various applications, including drug discovery, materials science, and organic synthesis.

Scientific Research Applications

1. Key Intermediates in Biomolecule Synthesis

2-Aminopyrimidine derivatives are crucial intermediates in the synthesis of modern pharmaceuticals. They form part of the heterocyclic 2-aminopyrimidine system, recognized for its biological properties that are vital in pharmaceutical development (Koroleva, Gusak, & Ignatovich, 2010).

2. Selective Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)

A series of 2-aminopyrimidine derivatives have been synthesized as selective FGFR4 inhibitors. These compounds are particularly significant in the context of breast cancer treatment, as they can inhibit the proliferation of cancer cells with dysregulated FGFR4 signaling (Mo et al., 2017).

3. Antiviral and Antileukemic Agent Development

2-Aminopyrimidine derivatives play a role in the development of antiviral and antileukemic agents. Their applications extend to combatting hyperuricemia, neurodegenerative disorders, certain forms of cancer, and in anti-inflammatory and hormonal drugs (Erkin, Krutikov, & Garabadzhiu, 2021).

4. Antitrypanosomal and Antiplasmodial Activities

Novel 2-aminopyrimidine derivatives have shown significant antitrypanosomal activity, which is crucial in treating sleeping sickness. They also exhibit antiplasmodial activity, offering potential therapeutic benefits against malaria (Hoffelner et al., 2020).

5. Fungicide Development

2-Aminopyrimidines have been utilized in the development of systemic fungicides, particularly effective against powdery mildews. These compounds, such as ethirimol and bupirimate, have low toxicity to mammals and a relatively short half-life in the environment (Hollomon, 2003).

6. Antibacterial Agents

Unique structural organophosphorus aminopyrimidines have been developed as DNA-targeting membrane active inhibitors, displaying potent antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Li et al., 2018).

7. Biofilm Modulation

Substituted 2-aminopyrimidine derivatives have demonstrated the ability to modulate bacterial biofilm formation, showing greater activity against Gram-positive strains compared to Gram-negative strains. This feature could be instrumental in enhancing the efficacy of conventional antibiotics against resistant strains like MRSA (Lindsey et al., 2012).

8. Antiplatelet Aggregation Activity

2-Aminopyrimidine derivatives have been synthesized and evaluated for their antiplatelet aggregation activities. These compounds show promise in preventing platelet aggregation, a key factor in thrombosis, thereby potentially contributing to cardiovascular disease management (Esfahanizadeh et al., 2015).

properties

IUPAC Name

pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870459
Record name 2-Pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminopyrimidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10116
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.24 [mmHg]
Record name 2-Aminopyrimidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10116
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Aminopyrimidine

CAS RN

109-12-6
Record name 2-Aminopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINOPYRIMIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyrimidinamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidin-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINOPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB8I17P2G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopyrimidine
Reactant of Route 2
2-Aminopyrimidine
Reactant of Route 3
Reactant of Route 3
2-Aminopyrimidine
Reactant of Route 4
2-Aminopyrimidine
Reactant of Route 5
2-Aminopyrimidine
Reactant of Route 6
2-Aminopyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.